molecular formula C9H7BrN2O B8264055 7-Bromo-3-methoxycinnoline

7-Bromo-3-methoxycinnoline

Cat. No.: B8264055
M. Wt: 239.07 g/mol
InChI Key: MUJXGTRQNCVNEH-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields of science and industry. The presence of bromine and methoxy groups in the 7 and 3 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 7-Bromo-3-methoxycinnoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 3-methoxycinnoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

7-Bromo-3-methoxycinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl derivatives.

Scientific Research Applications

7-Bromo-3-methoxycinnoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxycinnoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and methoxy groups can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-3-methoxycinnoline include other brominated cinnolines and methoxylated cinnolines. For example:

    7-Bromo-3-hydroxycinnoline: Similar in structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and biological activity.

    3-Methoxycinnoline: Lacks the bromine atom, resulting in different chemical properties and applications.

    7-Chloro-3-methoxycinnoline: Contains a chlorine atom instead of bromine, which can lead to variations in reactivity and biological effects.

The unique combination of bromine and methoxy groups in this compound distinguishes it from these related compounds, offering distinct advantages in certain chemical reactions and research applications.

Properties

IUPAC Name

7-bromo-3-methoxycinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-4-6-2-3-7(10)5-8(6)11-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJXGTRQNCVNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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